molecular formula C10H9N3O B1599698 Quinoline-8-carbohydrazide CAS No. 85949-81-1

Quinoline-8-carbohydrazide

Cat. No. B1599698
CAS RN: 85949-81-1
M. Wt: 187.2 g/mol
InChI Key: ANNUAPCFXNMTND-UHFFFAOYSA-N
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Description

Quinoline-8-carbohydrazide (CAS No. 85949-81-1) is a nitrogen-containing heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine-8-carbohydrazide or 1-aza-naphthalene-8-carbohydrazide with the chemical formula C10H9N3O . Quinoline motifs are essential in several pharmacologically active compounds due to their diverse applications in medicinal and industrial chemistry .


Synthesis Analysis

Quinoline-8-carbohydrazide can be synthesized using various methods, including classical approaches such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, more efficient and eco-friendly synthetic routes have been developed, including multicomponent one-pot reactions and solvent-free conditions using microwave or ultraviolet irradiation-promoted synthesis with reusable catalysts .


Molecular Structure Analysis

Quinoline-8-carbohydrazide has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety. The nitrogen atom in the pyridine ring provides its unique properties and reactivity .


Chemical Reactions Analysis

Quinoline-8-carbohydrazide exhibits a broad spectrum of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. Its mechanism of action involves caspase-dependent apoptosis, mainly caspase-8 related. It also shows promising results against cancer stem cells .


Physical And Chemical Properties Analysis

  • Quinoline is a liquid with a strong odor, sparingly miscible with cold water but completely miscible with hot water. It readily dissolves in many organic solvents at ambient temperature .
  • It may form combustible dust concentrations in air, causes skin and eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

  • Quinoline derivatives, including those related to Quinoline-8-carbohydrazide, have demonstrated significant antimicrobial and antibacterial activities. A study by Eswaran, Adhikari, and Shetty (2009) synthesized a new class of quinoline derivatives containing 1,2,4-triazole moiety, exhibiting very good antimicrobial activity comparable to standard drugs (Eswaran, Adhikari, & Shetty, 2009). Similarly, Bello et al. (2017) synthesized N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives with promising antimicrobial properties (Bello et al., 2017).

Synthesis of New Quinoline Derivatives

  • Keshk et al. (2008) focused on synthesizing new quinoline thiosemicarbazide derivatives with potential biological activity. These compounds were evaluated for their antimicrobial activity (Keshk et al., 2008). Özyanik et al. (2012) also prepared various quinoline derivatives containing an azole nucleus, showing good to moderate activity against microorganisms (Özyanik et al., 2012).

Evaluation of Quinoline Derivatives in Therapeutics

  • Vaghasiya et al. (2014) synthesized 6-substituted-2-(substituted-phenyl)-quinoline derivatives with a 4-amino-1,2,4-triazole-3-thiol ring, showing significant antimicrobial activity against various bacteria and fungi (Vaghasiya et al., 2014). Another study by Faldu et al. (2014) synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols with in vitro antimicrobial assay results comparable to standard drugs (Faldu et al., 2014).

Exploration in Cancer Therapy

  • Solomon and Lee (2011) highlighted the use of quinoline compounds, including analogs, as effective anticancer agents. They summarized the anticancer activities, mechanisms of action, and selective activity against various cancer drug targets of quinoline compounds (Solomon & Lee, 2011). Bingul et al. (2016) focused on the anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety, finding significant cell viability reduction in neuroblastoma and breast adenocarcinoma cell lines (Bingul et al., 2016).

Other Therapeutic Potentials

  • Lord et al. (2009) discussed the design and in vitro evaluation of quinoline-8-carboxamides as poly(adenosine-diphosphate-ribose)polymerase-1 inhibitors, suggesting therapeutic activities for a range of diseases (Lord et al., 2009). Karussis et al. (1996) conducted a study on linomide, a synthetic immunomodulator derived from quinoline, showing its effectiveness in treating secondary progressive multiple sclerosis (Karussis et al., 1996).

Safety And Hazards

Quinoline-8-carbohydrazide is considered hazardous. Precautionary measures include avoiding skin contact, wearing protective gear, and handling it in a well-ventilated area. In case of exposure, seek medical attention .

properties

IUPAC Name

quinoline-8-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNUAPCFXNMTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434111
Record name Quinoline-8-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-8-carbohydrazide

CAS RN

85949-81-1
Record name Quinoline-8-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Kaur, A Anand, D Kishore - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
An exceedingly facile protocol to the hetero‐annulation of face “d” of benzazepinone with quinoline nucleus has been developed. The synthesis proceeded with the formation of the key …
Number of citations: 6 onlinelibrary.wiley.com
PSK Prabhakar Ganesh, P Muthuraja… - Organic Letters, 2023 - ACS Publications
We herein report the Rh(III) catalyzed redox-neutral C–H activation/[5 + 2] annulation of aroyl hydrazides with sulfoxonium ylides as safe carbene precursors. The reaction shows …
Number of citations: 2 pubs.acs.org

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